

# A Technical Guide to the Analysis of Compounds with Molecular Formula C14H21NO5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: B601732

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## Introduction

The molecular formula C14H21NO5 represents a diverse array of potential chemical structures, each with unique physicochemical properties and biological activities. With a molecular weight of 283.32 g/mol, this formula corresponds to a degree of unsaturation of five. This indicates the presence of a combination of rings and/or double and triple bonds, suggesting a wide range of possible molecular architectures from aromatic compounds to complex aliphatic ring systems.

This guide provides a comprehensive overview of the analytical workflow required to characterize a novel or known compound with this molecular formula. It outlines standard experimental methodologies, data interpretation, and potential biological applications relevant to drug discovery and development. While numerous isomers can exist for C14H21NO5, known examples include 4'-Aminobenzo-15-crown-5, a crown ether, and Diolamine methoxycinnamate, illustrating the structural diversity.[\[1\]](#)[\[2\]](#)

## Structural and Physicochemical Characterization

The foundational step in analyzing any compound is the unambiguous determination of its structure and purity. This is achieved through a combination of chromatographic and

spectroscopic techniques. A typical workflow involves initial purification, followed by a series of analytical experiments to confirm identity and purity.

## Data Presentation: Physicochemical and Spectroscopic Summary

The table below presents a hypothetical summary of quantitative data that could be obtained for a purified isomer of C14H21NO5.

Parameter	Method	Hypothetical Result	Unit	Interpretation
Purity	HPLC-UV (254 nm)	99.5	%	Indicates high purity suitable for biological assays.
Molecular Mass	ESI-MS	284.1492	$[\text{M}+\text{H}]^+ \text{ m/z}$	Corresponds to the protonated molecule $[\text{C14H21NO5}+\text{H}]^+$ .
Molecular Formula	HRMS	$\text{C14H22NO5}$	$[\text{M}+\text{H}]^+$	High-resolution mass confirms the elemental composition.
$^1\text{H}$ NMR (500 MHz, $\text{CDCl}_3$ )	NMR Spectroscopy	$\delta$ 7.8-6.9 (m, 4H), 4.2 (t, 2H), 3.9 (s, 3H), 3.7 (t, 2H), 2.5 (q, 2H), 1.2 (t, 3H)	ppm	Suggests an aromatic ring, ether linkages, and aliphatic chains.
$^{13}\text{C}$ NMR (125 MHz, $\text{CDCl}_3$ )	NMR Spectroscopy	$\delta$ 166.8, 152.5, 131.0, 129.8, 114.2, 68.5, 64.1, 55.4, 25.7, 14.3	ppm	Indicates carbonyl carbon, aromatic carbons, and aliphatic carbons.
Key IR Absorptions	FTIR Spectroscopy	3350, 2950, 1720, 1605, 1510, 1250	$\text{cm}^{-1}$	Suggests N-H or O-H, C-H (aliphatic), C=O (ester/acid), C=C (aromatic), and C-O bonds.

## Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation of results. Below are standard protocols for the key analytical techniques mentioned.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the isolated compound.
- Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Methodology:
  - Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
  - Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Dilute to 10  $\mu$ g/mL with the initial mobile phase mixture.
  - Chromatographic Conditions:
    - Flow Rate: 1.0 mL/min.
    - Injection Volume: 10  $\mu$ L.
    - Detection Wavelength: 254 nm.
    - Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
  - Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as: (Area of the main peak / Total area of all peaks) x 100%.

### Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

- Objective: To confirm the elemental composition of the compound.
- Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.
- Methodology:
  - Sample Preparation: Prepare a dilute solution of the compound (approx. 1  $\mu$ g/mL) in a 50:50 acetonitrile:water mixture with 0.1% formic acid.
  - Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10  $\mu$ L/min.
  - MS Parameters:
    - Ionization Mode: Positive (ESI+).
    - Mass Range: m/z 100-1000.
    - Resolution: >60,000.
    - Spray Voltage: 3.5 kV.
    - Capillary Temperature: 320 °C.
  - Data Analysis: Compare the measured accurate mass of the  $[M+H]^+$  ion with the theoretical mass calculated for  $C_{14}H_{22}NO_5^+$ . A mass error of <5 ppm provides high confidence in the formula.

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the detailed atomic connectivity and stereochemistry of the molecule.
- Instrumentation: A 500 MHz (or higher) NMR spectrometer.
- Methodology:

- Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Experiments:
  - $^1\text{H}$  NMR: Acquire a standard proton spectrum to identify the chemical shifts, integrations (number of protons), and splitting patterns (coupling).
  - $^{13}\text{C}$  NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
  - 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).
- Data Analysis: Integrate all 1D and 2D NMR data to piece together the molecular structure. The rates of temperature-induced changes of chemical shifts can also be a helpful parameter in metabolite identification.[\[3\]](#)

## Biological Activity Assessment

Given the presence of nitrogen and multiple oxygen atoms, compounds with the formula  $\text{C}_{14}\text{H}_{21}\text{NO}_5$  could potentially interact with various biological targets. Functional groups such as amines, esters, ethers, and carboxylic acids are common in pharmacologically active molecules.[\[4\]](#)[\[5\]](#)[\[6\]](#) Potential activities could include enzyme inhibition, receptor modulation, or antimicrobial effects.

## Data Presentation: Hypothetical Biological Activity Profile

The following table summarizes potential results from in vitro screening assays for a  $\text{C}_{14}\text{H}_{21}\text{NO}_5$  isomer.

Assay Type	Target/Cell Line	Hypothetical Result (IC <sub>50</sub> /EC <sub>50</sub> )	Unit	Interpretation
Kinase Inhibition	Kinase B	0.75	μM	Moderate potency as a kinase inhibitor.
Cytotoxicity	A549 (Human Lung Carcinoma)	15.2	μM	Shows moderate cytotoxic effects against this cancer cell line.
Antibacterial Activity	E. coli	>100	μg/mL	No significant antibacterial activity observed.

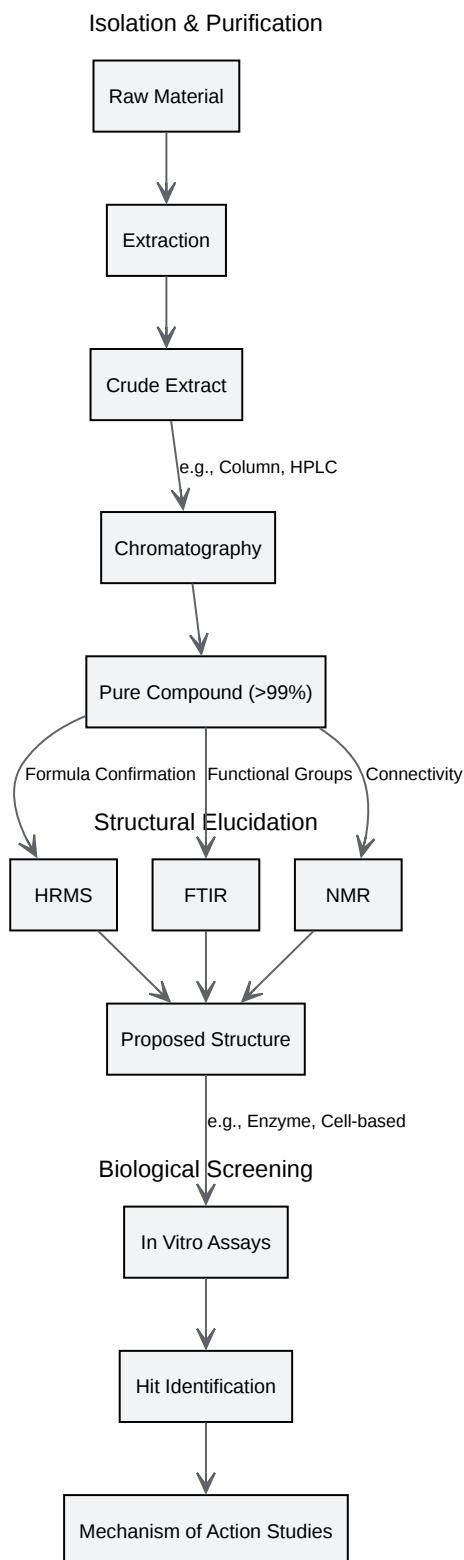
## Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

- Objective: To assess the effect of the compound on the viability of a cancer cell line.
- Materials: A549 cells, DMEM media with 10% FBS, 96-well plates, MTS reagent, test compound.
- Methodology:
  - Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
  - Compound Treatment: Prepare serial dilutions of the C14H21NO5 compound in culture media. Replace the old media with the media containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
  - Incubation: Incubate the plate for 72 hours at 37 °C and 5% CO<sub>2</sub>.
  - MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

- Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
- Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the  $IC_{50}$  value (the concentration at which 50% of cell growth is inhibited).

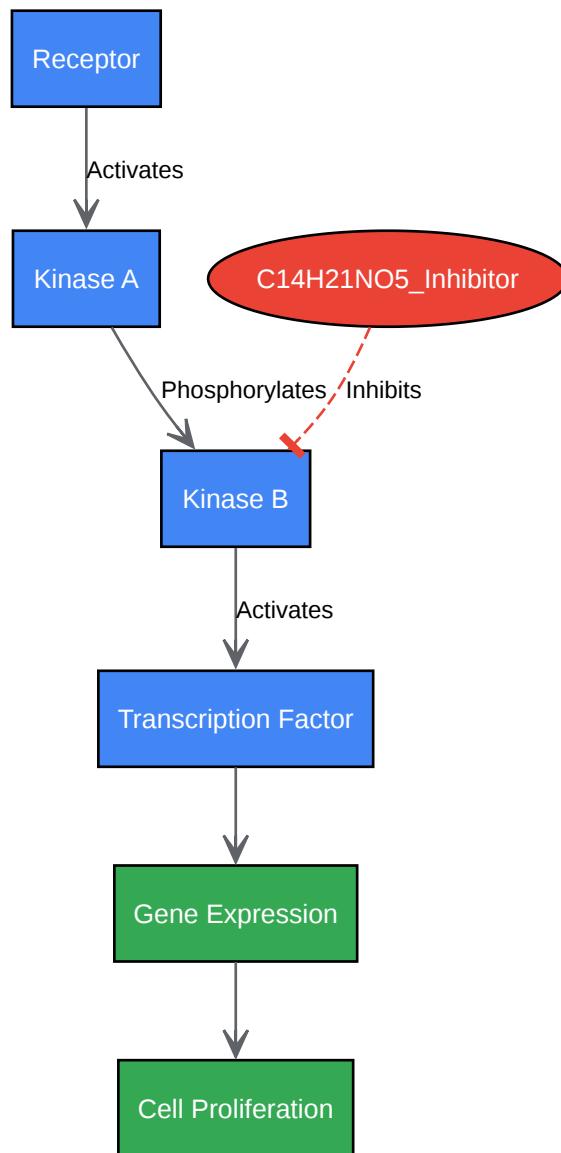
## Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are generated using the DOT language.



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Caption: General workflow for compound isolation, characterization, and screening.



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Caption: Hypothetical inhibition of the Kinase B signaling pathway.

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- To cite this document: BenchChem. [A Technical Guide to the Analysis of Compounds with Molecular Formula C14H21NO5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601732#molecular-formula-c14h21no5-analysis]

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